molecular formula C9H7BrN2O2 B1430192 Methyl 2-bromoimidazo[1,2-A]pyridine-8-carboxylate CAS No. 1363382-82-4

Methyl 2-bromoimidazo[1,2-A]pyridine-8-carboxylate

Cat. No.: B1430192
CAS No.: 1363382-82-4
M. Wt: 255.07 g/mol
InChI Key: AHRNKKKJBWWDTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromoimidazo[1,2-a]pyridine-8-carboxylate (CAS 1363382-82-4) is a high-value brominated heteroaromatic ester that serves as a versatile chemical building block in organic synthesis and medicinal chemistry research . The compound is supplied with a typical purity of 96% or higher, ensuring reliable and consistent results in experimental workflows . Its molecular structure features two key synthetic handles: a reactive bromine substituent and a methyl ester group. This combination allows researchers to employ sequential cross-coupling reactions (such as Suzuki or Buchwald-Hartwig amination) at the bromine site, followed by hydrolysis or transesterification of the carboxylate group, enabling the rapid construction of complex molecular libraries . The primary research value of this compound lies in its role as a key intermediate for the synthesis of various pharmacologically active molecules. The imidazo[1,2-a]pyridine core is a privileged scaffold found in numerous compounds with documented biological activity . As such, this reagent is instrumental in the discovery and development of new therapeutic agents, making it particularly valuable for researchers in drug discovery programs. Handling and Safety: This compound requires careful handling. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Researchers should wear appropriate personal protective equipment (PPE), including gloves and eye/face protection, and use only in a well-ventilated area . Storage: To maintain stability and purity, this chemical must be stored under an inert atmosphere and at a controlled temperature of 2-8°C . Disclaimer: This product is intended for research purposes only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 2-bromoimidazo[1,2-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-3-2-4-12-5-7(10)11-8(6)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRNKKKJBWWDTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN2C1=NC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromoimidazo[1,2-A]pyridine-8-carboxylate typically involves the bromination of imidazo[1,2-A]pyridine derivatives. One common method includes the reaction of imidazo[1,2-A]pyridine with bromine in the presence of a suitable solvent, followed by esterification with methanol . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification, and final product formation. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromoimidazo[1,2-A]pyridine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including methyl 2-bromoimidazo[1,2-a]pyridine-8-carboxylate, as effective antimicrobial agents. These compounds have shown promising activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB). For instance, specific analogues exhibited minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain, demonstrating their potential as new anti-TB agents .

Anticancer Properties

Imidazo[1,2-a]pyridine derivatives have been investigated for their anticancer properties. Some studies indicate that these compounds can induce apoptosis in cancer cell lines while exhibiting low cytotoxicity against normal cells. The structure-activity relationship (SAR) studies suggest that modifications in the imidazo[1,2-a]pyridine scaffold can enhance their anticancer efficacy .

Synthetic Intermediates

This compound serves as a valuable intermediate in the synthesis of various bioactive compounds. Its ability to undergo further chemical transformations makes it a versatile building block in organic synthesis . For example, it can be utilized in the synthesis of other heterocyclic compounds that possess pharmacological activities.

Reactions with Nucleophiles

The compound can participate in nucleophilic substitution reactions due to the presence of the bromine atom. This characteristic allows for the introduction of various substituents at the 2-position of the imidazo[1,2-a]pyridine ring, facilitating the development of novel derivatives with enhanced biological activities .

Anti-inflammatory Effects

Some derivatives of imidazo[1,2-a]pyridine have demonstrated anti-inflammatory properties. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses, suggesting potential applications in treating inflammatory diseases .

CNS Disorders

Compounds within this class have been explored for their effects on central nervous system (CNS) disorders. Certain analogues exhibit anxiolytic properties and could be developed into treatments for anxiety and sleep disorders . The structural similarity to known CNS-active drugs provides a basis for further exploration.

Case Studies

Recent research has focused on optimizing the efficacy and safety profiles of this compound derivatives through high-throughput screening methods. For instance, Moraski et al. reported a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides that showed significant anti-TB activity with low cytotoxicity against VERO cells . These findings underscore the importance of SAR studies in guiding the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of Methyl 2-bromoimidazo[1,2-A]pyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazo[1,2-A]pyridine scaffold play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine derivatives exhibit diverse biological activities depending on substituent positions and functional groups. Below is a comparative analysis of structurally related compounds:

Structural Isomers and Positional Variants
Compound Name CAS Number Molecular Formula Substituent Positions Key Properties/Applications References
Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate 908581-18-0 C₉H₇BrN₂O₂ Br at C6, COOMe at C8 Intermediate for kinase inhibitors
Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate 1234616-08-0 C₉H₇BrN₂O₂ Br at C8, COOMe at C6 Used in fluorescence-based assays
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate 1260763-32-3 C₁₀H₈BrFN₂O₂ Br at C6, F at C8, COOEt at C2 mGluR5 antagonist candidate

Key Observations :

  • Positional Effects : Bromine at C2 (target compound) vs. C6/C8 alters steric and electronic profiles. For example, C2 bromination may hinder nucleophilic attack at adjacent positions, while C6/C8 bromine enhances π-stacking in receptor binding .
  • Ester Group : Methyl vs. ethyl esters influence lipophilicity (logP). Methyl esters (e.g., target compound) generally have lower molecular weights and higher solubility than ethyl analogs .
Functional Group Variations
Compound Name CAS Number Functional Groups Biological Relevance References
6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid 903129-78-2 Br at C6, COOH at C8 Precursor for metal-catalyzed couplings
Imidazo[1,2-a]pyridine-8-carbaldehyde 136117-74-3 CHO at C8 Used in reductive amination reactions
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate N/A NH₂ at C8, Br at C6, COOEt at C2 Anticonvulsant and antiviral lead

Key Observations :

  • Carboxylic Acid vs. Ester : The free carboxylic acid (903129-78-2) offers reactivity for amide bond formation but lower cell permeability compared to ester-protected analogs .
  • Aldehyde Functionality : The C8 aldehyde (136117-74-3) serves as a handle for bioconjugation but is prone to oxidation, requiring stabilized storage conditions .
Pharmacological Analogs
  • Demonstrates the importance of azo linkages for receptor selectivity .
  • Ethyl 8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylate (79707-07-6): Benzyloxy groups enhance blood-brain barrier penetration, making it a candidate for CNS-targeted therapies .

Comparison with Target Compound :

  • The target compound lacks the azo or benzyloxy groups of SIB-1757 and ethyl 8-(benzyloxy) derivatives, respectively, suggesting distinct target profiles. Its bromine and ester groups favor halogen bonding and metabolic stability .

Biological Activity

Methyl 2-bromoimidazo[1,2-A]pyridine-8-carboxylate is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This article presents a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C9H7BrN2O2
  • Molecular Weight : 245.07 g/mol
  • CAS Number : 56763851

This compound features a bromine atom at the 2-position of the imidazo ring and a carboxylate group at the 8-position, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including this compound, against various pathogens:

  • Tuberculosis : Compounds in this class have shown significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) as low as 0.03 μM against Mtb H37Rv strain . The SAR analysis indicates that modifications in the imidazo ring can enhance potency against Mtb .
  • Antibacterial and Antifungal Activity : Imidazo[1,2-a]pyridine derivatives have also exhibited promising antibacterial effects against Gram-positive and Gram-negative bacteria. For example, compounds were found to have MIC values comparable to standard antibiotics . Additionally, antifungal properties were noted with certain derivatives showing effective inhibition against common fungal strains.

Anticancer Activity

The imidazo[1,2-a]pyridine scaffold has been explored for its anticancer potential:

  • PI3K Inhibition : A series of substituted imidazo[1,2-a]pyridines were evaluated for their ability to inhibit phosphoinositide 3-kinase alpha (PI3Kα), a key player in cancer cell survival and proliferation. One derivative showed nanomolar potency and induced apoptosis in cancer cell lines . This suggests that modifications at specific positions on the imidazo ring can lead to enhanced anticancer properties.
  • Cell Cycle Arrest : Flow cytometry analyses indicated that certain derivatives caused cell cycle arrest in T47D breast cancer cells, further supporting their potential as anticancer agents .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by various structural modifications:

Modification Position Effect on Activity
2-position (Bromine)Enhances antimicrobial activity
8-position (Carboxylate)Critical for maintaining biological activity
Substituents on PyridineInfluence cytotoxicity and selectivity against cancer cells

Research indicates that bulky or electron-withdrawing groups can significantly enhance the potency of these compounds against targeted pathogens and cancer cells .

Case Studies and Research Findings

Several studies have documented the promising biological activities of this compound and related compounds:

  • Anti-TB Activity : A study conducted by Moraski et al. identified several imidazo[1,2-a]pyridine derivatives with potent anti-TB activity through high-throughput screening methods. The most active compounds demonstrated MIC values significantly lower than those of existing TB treatments .
  • Anticancer Properties : Another investigation explored the effects of various substituted imidazo[1,2-a]pyridines on PI3Kα inhibition. The findings revealed that specific modifications could lead to enhanced antiproliferative effects in cancer cell lines .
  • Safety Profile : Cytotoxicity assays conducted on VERO and HeLa cells showed that while some derivatives maintained anti-TB activity, they exhibited varying degrees of cytotoxicity depending on their structural features .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-bromoimidazo[1,2-a]pyridine-8-carboxylate, and how can purity be optimized?

  • Methodological Answer : The compound is synthesized via coupling reactions using α-haloketones and aminonicotinate derivatives under reflux conditions. For example, methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate reacts with furan derivatives in ethanol with NaHCO₃, yielding 60% product after purification . To optimize purity, employ column chromatography followed by HPLC analysis (e.g., 99% purity confirmed via HPLC with tR = 4.210 min) and MS validation (e.g., [M + H]<sup>+</sup> = 400.5) . Ensure anhydrous conditions and monitor reaction progress via TLC to minimize byproducts.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

  • Methodological Answer : Use <sup>1</sup>H NMR (600 MHz, CD₃OD) to confirm substitution patterns (e.g., δ 8.26 ppm for pyridine protons) and bromine positioning . <sup>13</sup>C NMR and IR spectroscopy validate carbonyl (C=O) and ester (COOCH₃) groups. HRMS (e.g., ESI-TOF) ensures molecular weight accuracy (±0.0001 Da) . Consistently report chemical shifts, coupling constants, and spectral anomalies to enable reproducibility.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound at <-20°C in airtight, light-resistant containers to prevent degradation. Avoid repeated freeze-thaw cycles. Solubility in organic solvents (e.g., DMSO, ethanol) allows stock solutions to be prepared freshly; confirm stability via periodic NMR checks .

Advanced Research Questions

Q. How can structural modifications at the 2-bromo or 8-carboxylate positions enhance pharmacological activity?

  • Methodological Answer : Replace the bromine atom with trifluoromethyl or cyano groups to modulate electron-withdrawing effects and improve binding to biological targets (e.g., kinases, GPCRs) . For the carboxylate group, synthesize amide derivatives via coupling with primary amines to enhance bioavailability. Evaluate modifications using in vitro assays (e.g., IC50 against cancer cell lines) .

Q. What computational strategies predict the reactivity of the 2-bromo substituent in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate activation energies for SNAr with amines or thiols. Molecular electrostatic potential (MEP) maps identify electron-deficient regions, guiding substitution sites . Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .

Q. How can crystallographic data resolve contradictions in reported pharmacological activities?

  • Methodological Answer : Perform X-ray crystallography (e.g., using SHELXL ) to determine the compound’s 3D conformation and intermolecular interactions. Compare with bioactive derivatives (e.g., alpidem, zolpidem) to identify critical pharmacophores. Address discrepancies in biological data by correlating crystal packing effects (e.g., π-stacking) with assay conditions .

Q. What experimental designs mitigate side reactions during halogenation at the 3-position of the imidazo[1,2-a]pyridine core?

  • Methodological Answer : Use N-bromosuccinimide (NBS) in DMF at 0°C to selectively brominate the 3-position, minimizing dihalogenation. Monitor via LC-MS and quench excess reagent with Na2S2O3. For competing reactions (e.g., oxidation), employ radical inhibitors like BHT .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromoimidazo[1,2-A]pyridine-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromoimidazo[1,2-A]pyridine-8-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.